molecular formula C21H23N3O3 B6067859 1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B6067859
M. Wt: 365.4 g/mol
InChI Key: PJRQNLBTCAGURK-GQCTYLIASA-N
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Description

1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound characterized by the presence of a piperazine ring, a phenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the nitrophenyl group: This step involves the reaction of the intermediate compound with a nitro-substituted benzaldehyde in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like amines or halides under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: This compound has a similar structure but differs in the substitution pattern on the phenyl rings.

    (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has different substituents on the phenyl rings, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-17(25)18-8-10-20(11-9-18)23-15-13-22(14-16-23)12-4-6-19-5-2-3-7-21(19)24(26)27/h2-11H,12-16H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRQNLBTCAGURK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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